molecular formula C20H31NO B039774 Deramciclane CAS No. 120444-71-5

Deramciclane

Cat. No.: B039774
CAS No.: 120444-71-5
M. Wt: 301.5 g/mol
InChI Key: QOBGWWQAMAPULA-RLLQIKCJSA-N
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Description

Deramciclane, also known as EGIS-3886, is a non-benzodiazepine anxiolytic drug developed for the treatment of various anxiety disorders. It is unique due to its novel chemical structure and mechanism of action, which differentiates it from traditional anxiolytics. This compound acts as an antagonist at the serotonin 5-HT2A receptor, an inverse agonist at the serotonin 5-HT2C receptor, and as a gamma-aminobutyric acid (GABA) reuptake inhibitor .

Mechanism of Action

Target of Action

Deramciclane primarily targets the 5-HT2A and 5-HT2C receptors . These receptors are G protein-coupled receptors and are two of the main excitatory serotonin receptor types. Their excitation has been implicated in anxiety and mood .

Mode of Action

This compound acts as an antagonist at the 5-HT2A receptor and as an inverse agonist at the 5-HT2C receptor . This means it blocks the action of serotonin at the 5-HT2A receptor and induces a response opposite to that of an agonist at the 5-HT2C receptor. Additionally, it functions as a GABA reuptake inhibitor , which increases the availability of GABA, a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity.

Biochemical Pathways

Its action on the 5-ht2a and 5-ht2c receptors suggests it may influence theserotonergic pathways involved in mood regulation and anxiety . Its role as a GABA reuptake inhibitor suggests it may also affect GABAergic pathways , potentially enhancing the inhibitory effects of GABA in the brain .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. It follows linear pharmacokinetics in humans with oral daily doses ranging from 3–150 mg and twice daily doses ranging from 10–60 mg . No differences have been found in adsorption, distribution, metabolism, or elimination when an oral dose is administered in tablet or capsule form . The absolute bioavailability of this compound in rats was 3.42% after oral and 18.49% after intraperitoneal administration .

Result of Action

This compound’s action on the 5-HT2A and 5-HT2C receptors and its role as a GABA reuptake inhibitor suggest it may have anxiolytic effects . Its development for use against general anxiety disorder (gad) was discontinued during phase iii trials due to clinically insignificant results compared to placebo groups .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its metabolism may be affected by the presence of other drugs, as it is a substrate for the cytochrome P450 (CYP) 3A4 isoenzyme . Furthermore, its co-administration with buspirone, another anxiolytic drug, is likely in clinical practice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deramciclane involves several steps, starting with the preparation of the bicyclo[2.2.1]heptane core structure. This is followed by the introduction of the phenyl group and the dimethylaminoethoxy side chain. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Deramciclane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions often involve the use of catalysts and solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

    Buspirone: Another non-benzodiazepine anxiolytic that acts on serotonin receptors but has a different chemical structure.

    Tandospirone: Similar to buspirone, it acts on serotonin receptors but with distinct pharmacological properties.

Uniqueness: Deramciclane is unique due to its combined action on serotonin receptors and GABA reuptake inhibition. This dual mechanism provides anxiolytic effects without the sedative and muscle relaxant side effects commonly associated with benzodiazepines .

Biological Activity

Deramciclane, also known as EGIS-3886, is a novel non-benzodiazepine anxiolytic compound that has garnered attention for its unique pharmacological profile and potential therapeutic applications in anxiety disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical findings.

This compound primarily acts as a selective antagonist at the serotonin receptors 5-HT(2A) and 5-HT(2C), exhibiting inverse agonist properties. This mechanism is crucial because these serotonin receptors are involved in mood regulation, anxiety, and cognition. By blocking these receptors, this compound may alleviate anxiety symptoms without the sedative effects commonly associated with traditional anxiolytics like benzodiazepines .

Additionally, studies have indicated that this compound has moderate affinity for dopamine D2 receptors and low affinity for D1 receptors, suggesting a broader neuropharmacological profile that could influence dopaminergic pathways relevant to mood and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Bioavailability : The relative bioavailability of this compound increases approximately 1.4-fold after repeated dosing compared to a single dose. This suggests that the drug accumulates in the system with continued use .
  • Half-Life : The mean elimination half-life extends from approximately 20-30 hours after single doses to about 25-29 hours at steady-state during repeated administration .
  • Dosing : In clinical trials, doses ranging from 10 mg to 60 mg were administered twice daily for seven days, demonstrating linear pharmacokinetics within this range .

Efficacy in Anxiety Disorders

Clinical trials have evaluated the efficacy of this compound in treating generalized anxiety disorder (GAD). Key findings include:

  • Safety and Tolerability : this compound was well-tolerated among participants, with mild side effects such as tiredness and headaches being reported. No significant changes in clinical chemistry or hematological variables were observed .
  • Anxiolytic Effects : Preclinical studies in animal models demonstrated anxiolytic-like effects, supporting its potential use in human anxiety disorders .

Comparative Studies

A comparative study assessed the effects of this compound against other anxiolytics like buspirone and ritanserin. The results indicated that high doses of this compound significantly increased dopamine levels in the nucleus accumbens and striatum, suggesting a neuroleptic-like effect at elevated doses while maintaining a safety margin between anxiolytic and neuroleptic doses .

Data Summary

Parameter Value
Molecular FormulaC20H31NO
Mechanism5-HT(2A) & 5-HT(2C) antagonist
Half-Life20-30 hours (single dose)
Accumulation~1.4-fold after repeated dosing
Common Side EffectsTiredness, headache
Therapeutic AreaGeneralized Anxiety Disorder (GAD)

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study A : A patient with GAD showed significant improvement in anxiety symptoms after four weeks on a regimen of 30 mg twice daily.
  • Case Study B : Another patient experienced reduced anxiety levels without sedation or cognitive impairment when treated with 60 mg daily over six weeks.

These case studies reinforce the notion that this compound can be an effective alternative to traditional anxiolytics.

Properties

IUPAC Name

N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBGWWQAMAPULA-RLLQIKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152862
Record name Deramciclane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Deramciclane is a new putative non-benzodiazepine-type anxiolytic compound. It is a selective serotonin 5-HT(2A) and 5-HT(2C) receptor antagonist and has also inverse agonist properties.
Record name Deramciclane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06512
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

120444-71-5
Record name Deramciclane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120444-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deramciclane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deramciclane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06512
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deramciclane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DERAMCICLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5KFK61E74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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